3,10-Dimethyl-5-deazaisoalloxazine
Description
Contextualization of 3,10-Dimethyl-5-deazaisoalloxazine within the Pyrimidoquinoline Class
This compound is a heterocyclic compound belonging to the pyrimido[4,5-b]quinoline class. nih.govphcogj.combenthamdirect.comrsc.orgresearchgate.netbiosynth.comacs.orgsharif.edu This core structure is a fusion of a pyrimidine (B1678525) ring and a quinoline (B57606) ring system. The nomenclature "5-deaza" signifies the replacement of a nitrogen atom at the 5th position of the isoalloxazine ring system of natural flavins with a carbon atom. researchgate.net This seemingly minor alteration imparts significant changes to the electronic and chemical properties of the molecule.
The pyrimido[4,5-b]quinoline scaffold is of considerable interest in medicinal chemistry due to its association with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. phcogj.comnih.govnih.gov The synthesis of this ring system can be achieved through various methods, such as the reaction of appropriately functionalized pyrimidine derivatives or the cyclization of quinoline precursors. nih.govbenthamdirect.comresearchgate.net
Historical Development and Structural Evolution of 5-Deazaflavins and 5-Deazaisoalloxazines
The study of 5-deazaflavins emerged from the broader investigation of flavin analogues. Initially synthesized as potential antagonists of riboflavin, their unique redox characteristics soon became a focal point of research. nih.gov A pivotal moment in the history of these compounds was the discovery of naturally occurring 5-deazaflavins, such as coenzyme F420, which was isolated from methane-producing bacteria. nih.gov This coenzyme plays a crucial role in the metabolism of these organisms, acting as a hydride carrier.
The synthesis of various 5-deazaflavin and 5-deazaisoalloxazine derivatives, including this compound, has been a subject of extensive research. Synthetic strategies often involve the condensation of a substituted aniline (B41778) with a pyrimidine derivative, followed by cyclization. These methods allow for the introduction of various substituents on the pyrimidoquinoline core, enabling the fine-tuning of their chemical and physical properties.
Fundamental Analogies to Natural Flavins (Isoalloxazines) and Nicotinamide (B372718) Coenzymes
The structural and functional resemblances of 5-deazaflavins to both natural flavins (like riboflavin, FMN, and FAD) and nicotinamide coenzymes (NAD⁺/NADH) are central to their scientific importance.
Analogy to Natural Flavins:
Structurally, 5-deazaflavins closely mimic the isoalloxazine ring of natural flavins, with the key difference being the C-H group at position 5 instead of a nitrogen atom. researchgate.net This substitution significantly alters the redox behavior. While natural flavins can readily participate in both one-electron and two-electron transfer processes, forming stable semiquinone radicals, 5-deazaflavins have a much lower tendency to form such radical intermediates. nih.govnih.gov They predominantly function as obligate two-electron (hydride) carriers.
Analogy to Nicotinamide Coenzymes:
The hydride-transfer characteristic of 5-deazaflavins draws a strong parallel to the function of nicotinamide coenzymes like NADH. ni.ac.rs Both classes of compounds accept and donate a hydride ion (H⁻) during redox reactions. This has led to 5-deazaflavins being described as "flavins in nicotinamide's clothing." However, unlike the free diffusion of NADH between enzymes, 5-deazaflavins are often tightly bound to their respective enzymes, similar to natural flavins. This dual character makes them exceptional tools for studying the mechanisms of flavoenzymes, allowing researchers to dissect the roles of one-electron versus two-electron transfer pathways. nih.govacs.org
Below are interactive data tables summarizing the key properties of this compound and a comparison of the general characteristics of 5-deazaflavins with natural flavins and nicotinamide coenzymes.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione |
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| CAS Number | 38559-35-2 |
| Appearance | Solid |
| Solubility | Data not readily available |
Table 2: Comparative Properties of Redox Coenzymes and Analogues
| Feature | Natural Flavins (e.g., FMN, FAD) | 5-Deazaflavins | Nicotinamide Coenzymes (e.g., NAD⁺/NADH) |
| Core Structure | Isoalloxazine | 5-Deazaisoalloxazine (Pyrimido[4,5-b]quinoline) | Nicotinamide ring |
| Redox Mechanism | One- and two-electron transfers | Primarily two-electron (hydride) transfer | Two-electron (hydride) transfer |
| Radical Intermediate | Stable semiquinone | Unstable or transient radical | No stable radical intermediate |
| Redox Potential (E'₀) | Varies, generally higher than 5-deazaflavins | Generally lower (more negative) than flavins | -0.32 V (NAD⁺/NADH) |
| Binding to Enzymes | Typically tightly bound prosthetic groups | Can be tightly bound or used as substrates | Typically loosely bound co-substrates |
Structure
3D Structure
Properties
IUPAC Name |
3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-10-6-4-3-5-8(10)7-9-11(15)14-13(18)16(2)12(9)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQGOMYPNAESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=O)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191882 | |
| Record name | 3,10-Dimethyl-5-deazaisoalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38559-35-2 | |
| Record name | 3,10-Dimethyl-5-deazaisoalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC278159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,10-Dimethyl-5-deazaisoalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,10-DIMETHYL-5-DEAZAISOALLOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339W26KQB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 3,10 Dimethyl 5 Deazaisoalloxazine and Its Derivatives
Classical and Contemporary Synthetic Routes to the 5-Deazaisoalloxazine Core
The construction of the tricyclic 5-deazaisoalloxazine framework, which is the structural core of 3,10-dimethyl-5-deazaisoalloxazine, has been approached through various classical and contemporary synthetic strategies. These methods primarily involve the formation of the central pyridine (B92270) ring by cyclization or condensation reactions.
Cyclization Reactions utilizing One-Carbon Reagents
A classical and widely employed method for the synthesis of the 5-deazaisoalloxazine core involves the cyclization of pre-functionalized pyrimidine (B1678525) derivatives. Specifically, 6-(arylamino)uracils serve as key precursors. These intermediates can be cyclized using a variety of one-carbon reagents to form the central pyridine ring.
For the synthesis of this compound, this would typically start from N,N'-dimethyl-6-anilinouracil. The cyclization is then effected by reagents that provide a single carbon atom to close the ring. Examples of such one-carbon reagents include:
Triethyl orthoformate: This reagent, often used in the presence of an acid catalyst, can effectively cyclize the 6-anilinouracil (B3066259) derivative to form the 5-deazaisoalloxazine ring system.
Dimethylformamide dimethyl acetal (B89532) (DMF-DMA): DMF-DMA is another powerful reagent for this transformation, providing the necessary carbon atom and facilitating the cyclization under relatively mild conditions.
The general mechanism involves the reaction of the amino group of the anilino moiety with the one-carbon reagent, followed by an intramolecular electrophilic substitution onto the electron-rich benzene (B151609) ring to afford the final tricyclic product.
Condensation Reactions of Functionalized Pyrimidines and Anilines
Another versatile approach to the 5-deazaisoalloxazine core is the condensation of a functionalized pyrimidine with an aniline (B41778) derivative. A common strategy involves the reaction of a 6-halouracil with an aniline. For the synthesis of this compound, a suitable starting material would be 6-chloro-1,3-dimethyluracil (B186940).
The synthesis of 6-chloro-1,3-dimethyluracil can be achieved from 6-amino-1,3-dimethyluracil (B104193) via acidic hydrolysis followed by chlorination with a reagent like phosphorus oxychloride. google.com The subsequent condensation of 6-chloro-1,3-dimethyluracil with an appropriate aniline derivative, followed by cyclization, leads to the formation of the 5-deazaisoalloxazine core. The reaction conditions for this condensation can vary, but often involve heating the reactants in a suitable solvent.
Three-Component Reaction Strategies
More recently, three-component reactions have emerged as a highly efficient and atom-economical approach for the synthesis of 5-deazaisoalloxazine derivatives. beilstein-journals.orgnih.govnih.gov These one-pot procedures bring together three starting materials to rapidly construct the complex heterocyclic system, often with the ability to introduce substituents at various positions in a single step.
A prominent example is the condensation of an aniline, an aldehyde, and a barbituric acid derivative. znaturforsch.comrsc.org For the synthesis of derivatives of this compound, N,N'-dimethylbarbituric acid is a key component. beilstein-journals.orgnih.gov This reaction is typically carried out in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. beilstein-journals.orgnih.gov The aldehyde component in this reaction ultimately becomes the substituent at the C-5 position of the 5-deazaisoalloxazine ring.
The reaction proceeds through a cascade of events, likely initiated by the Knoevenagel condensation of the aldehyde and the barbituric acid, followed by a Michael addition of the aniline and subsequent intramolecular cyclization and aromatization to yield the final product. A variety of catalysts, including L-proline, have been shown to promote this reaction, often in environmentally benign solvents like water. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |
| Aniline | Aromatic Aldehyde | N,N-Dimethylbarbituric Acid | DMSO, 130 °C | 5-Aryl-3,10-dimethyl-5-deazaisoalloxazine derivative |
| Aniline | Aldehyde | Barbituric Acid | L-proline/Water | 5-Aryl-5-deazaisoalloxazine derivative |
Table 1: Examples of Three-Component Reactions for 5-Deazaisoalloxazine Synthesis.
Regioselective Functionalization and Derivatization Strategies
The biological activity and physicochemical properties of this compound can be fine-tuned by the introduction of various substituents onto the heterocyclic core. This requires the development of regioselective functionalization strategies.
Substitution Patterns at N-3 and N-10
The methylation at the N-3 and N-10 positions is a defining feature of this compound. In many synthetic approaches, these methyl groups are incorporated from the start through the use of N,N'-dimethylbarbituric acid or N-methylaniline derivatives.
However, the regioselective alkylation of a pre-formed 5-deazaisoalloxazine core presents a greater challenge due to the presence of multiple reactive nitrogen atoms. The alkylation of related nitrogen-containing heterocyclic systems, such as indazoles, has been studied extensively and can offer insights. nih.govbeilstein-journals.org The outcome of such reactions is often dependent on the nature of the alkylating agent, the base used, and the reaction conditions. For instance, the use of different bases can influence the site of deprotonation and subsequent alkylation. While specific studies on the regioselective alkylation of the this compound scaffold are limited, the principles established for other heterocyclic systems suggest that careful optimization of reaction parameters would be necessary to achieve selective functionalization at either the N-3 or N-10 positions if one were to start with an unsubstituted or mono-substituted precursor.
Introduction of Substituents at the C-5 Position
The C-5 position of the 5-deazaisoalloxazine core is a prime target for the introduction of substituents, as this can significantly modulate the electronic properties of the molecule.
As mentioned in section 2.1.3, three-component reactions provide a direct route to introduce a wide variety of substituents at the C-5 position by simply varying the aldehyde component used in the reaction. beilstein-journals.orgnih.govnih.gov This method has been successfully employed to synthesize a range of 5-aryl-deazaalloxazines. beilstein-journals.orgnih.gov
Alternatively, direct C-H arylation reactions have become a powerful tool for the functionalization of heterocyclic compounds. While specific examples for this compound are not abundant in the literature, palladium-catalyzed direct C-5 arylation of related azole compounds has been well-established. researchgate.netnih.govnih.gov These reactions typically involve the coupling of the heterocycle with an aryl halide in the presence of a palladium catalyst and a suitable base. The application of such methods to the 5-deazaisoalloxazine system could provide a complementary approach to the three-component synthesis for introducing aryl groups at the C-5 position.
| Method | Reagents | Position of Functionalization |
| Three-Component Reaction | Aniline, Aldehyde , Barbituric Acid Derivative | C-5 |
| Direct C-H Arylation | Aryl Halide, Palladium Catalyst, Base | C-5 |
Table 2: Strategies for C-5 Functionalization of the 5-Deazaisoalloxazine Core.
Modifications on the Benzenoid Ring (e.g., C-7, C-8)
Modifications at the C-7 and C-8 positions of the this compound core are crucial for tuning its electronic and steric properties. Advanced synthetic strategies for such modifications often involve the preparation of a di-halogenated precursor, which can then undergo various cross-coupling and substitution reactions.
A plausible synthetic route would commence with a 7,8-dihalo-3,10-dimethyl-5-deazaisoalloxazine intermediate. This precursor can be synthesized through the condensation of a substituted 6-aminouracil (B15529) with a di-halogenated o-aminobenzaldehyde derivative. Once the di-halogenated core is in hand, several powerful synthetic tools can be employed for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is a widely used method for the arylation of heterocyclic compounds. nih.gov
In the context of a 7,8-dibromo-3,10-dimethyl-5-deazaisoalloxazine, a selective mono- or di-arylation can be achieved by reacting it with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the reaction can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. researchgate.net
Table 1: Proposed Suzuki-Miyaura Coupling for C-7 and C-8 Functionalization
| Entry | Halogenated Substrate | Boronic Acid | Catalyst | Base | Product |
| 1 | 7,8-Dibromo-3,10-dimethyl-5-deazaisoalloxazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7,8-Diphenyl-3,10-dimethyl-5-deazaisoalloxazine |
| 2 | 7-Bromo-8-chloro-3,10-dimethyl-5-deazaisoalloxazine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 7-(4-Methoxyphenyl)-8-chloro-3,10-dimethyl-5-deazaisoalloxazine |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution provides another avenue for the functionalization of the benzenoid ring, particularly when activated by electron-withdrawing groups. nih.govyoutube.com For a 7,8-dichloro-3,10-dimethyl-5-deazaisoalloxazine, the chlorine atoms can be displaced by a variety of nucleophiles.
The reactivity of the halogen atoms in SNAr reactions is influenced by the electronic nature of the heterocyclic system. The electron-withdrawing character of the pyrimidine-2,4-dione moiety can facilitate the substitution. The reaction conditions, such as the choice of solvent and temperature, are critical for achieving the desired substitution. researchgate.net
Table 2: Proposed Nucleophilic Aromatic Substitution Reactions
| Entry | Halogenated Substrate | Nucleophile | Solvent | Product |
| 1 | 7,8-Dichloro-3,10-dimethyl-5-deazaisoalloxazine | Morpholine | DMSO | 7,8-Dimorpholino-3,10-dimethyl-5-deazaisoalloxazine |
| 2 | 7,8-Difluoro-3,10-dimethyl-5-deazaisoalloxazine | Sodium methoxide | Methanol | 7,8-Dimethoxy-3,10-dimethyl-5-deazaisoalloxazine |
Green Chemistry Approaches and Sustainable Synthesis Principles
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance sustainability. For the synthesis of this compound and its derivatives, several green chemistry approaches can be adopted.
Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of heterocyclic compounds often rely on volatile and hazardous organic solvents. Green alternatives include water, ethanol, and ionic liquids. For instance, the synthesis of fused pyrimidines has been successfully carried out in aqueous media, which is a significant improvement in terms of environmental safety.
Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating methods. These techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable process. The synthesis of various fused pyrimidine systems has been shown to be more efficient under microwave irradiation compared to conventional heating.
Catalysis: The use of catalysts, particularly in small amounts, is a core principle of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, thereby reducing waste. The palladium-catalyzed cross-coupling reactions mentioned earlier are a prime example of catalytic methods that can be employed for the sustainable synthesis of functionalized 5-deazaisoalloxazines.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or multi-component reactions are excellent strategies to improve atom economy by reducing the number of synthetic steps and purification procedures.
Table 3: Application of Green Chemistry Principles to the Synthesis of Fused Pyrimidines
| Green Chemistry Principle | Application in Fused Pyrimidine Synthesis |
| Prevention | Designing synthetic routes with fewer steps to minimize waste generation. |
| Atom Economy | Utilizing one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and intermediates. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or other green solvents. |
| Design for Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. |
| Catalysis | Using highly efficient and selective catalysts, such as palladium complexes, to minimize waste and by-products. |
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and sustainable.
Spectroscopic Characterization for Structural Elucidation and Photophysical Behavior
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3,10-dimethyl-5-deazaisoalloxazine, both ¹H and ¹³C NMR have been instrumental in assigning the positions of hydrogen and carbon atoms within the molecule.
¹H NMR: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of a related compound, dimethyl 5-(pyrimidin-5-ylamino)isophthalate, shows distinct signals corresponding to its different protons. Key signals include a singlet at 8.85 ppm (1H), a singlet at 8.66 ppm (2H), a singlet at 8.31 ppm (1H), a doublet at 7.94 ppm (2H), and a singlet for the two methyl groups at 3.93 ppm (6H). rsc.org For 5-(isonicotinamido)isophthalic acid in DMSO-d6, the spectrum reveals signals at 13.2 ppm (broad singlet, 2H), 8.96 ppm (singlet, 1H), 8.76 ppm (singlet, 1H), 8.64 ppm (singlet, 2H), 8.00 ppm (triplet, 1H), and 7.84 ppm (doublet, 1H). rsc.org
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In CDCl₃, the carbon signals for dimethyl 5-(pyrimidin-5-ylamino)isophthalate appear at 165.9 ppm (quaternary carbon), 151.0 ppm, 145.8 ppm, 141.6 ppm (quaternary carbon), 137.8 ppm (quaternary carbon), 132.4 ppm (quaternary carbon), 124.8 ppm, 123.0 ppm, and 52.7 ppm. rsc.org In DMSO-d6, the ¹³C NMR spectrum of 5-(isonicotinamido)isophthalic acid shows peaks at 166.5 ppm (quaternary carbon), 150.9 ppm, 145.6 ppm, 142.8 ppm (quaternary carbon), 137.5 ppm (quaternary carbon), 132.5 ppm (quaternary carbon), 122.1 ppm, and 120.6 ppm. rsc.org
Interactive Data Table: NMR Data for Related Compounds
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Dimethyl 5-(pyrimidin-5-ylamino)isophthalate | CDCl₃ | 8.85 (s, 1H), 8.66 (s, 2H), 8.31 (s, 1H), 7.94 (d, 2H), 6.63 (bs, 1H), 3.93 (s, 6H) | 165.9, 151.0, 145.8, 141.6, 137.8, 132.4, 124.8, 123.0, 52.7 |
| 5-(isonicotinamido)isophthalic acid | DMSO-d6 | 13.2 (bs, 2H), 8.96 (s, 1H), 8.76 (s, 1H), 8.64 (s, 2H), 8.00 (t, 1H), 7.84 (d, 2H) | 166.5, 150.9, 145.6, 142.8, 137.5, 132.5, 122.1, 120.6 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns upon ionization. The molecular weight of this compound has been computed to be 241.24 g/mol . nih.gov
Electron impact mass spectrometry (EI-MS) studies on related heterocyclic compounds, such as N-[5,5-dimethyl-2(5H)-thienyliden]amines, reveal that the molecular ions can undergo fragmentation through bond ruptures and skeletal rearrangements. arkat-usa.org The nature of substituents significantly influences the fragmentation pathways. arkat-usa.orgsapub.org For instance, the replacement of a spirocyclic unit with two methyl groups on a dihydrothiophene ring was found to decrease the stability of the molecular ions, leading to earlier fragmentation. arkat-usa.org In some pyrimidine (B1678525) derivatives, the pyrimidine ring exhibits greater stability compared to attached thiazole (B1198619) rings during fragmentation. sapub.org A common fragmentation pattern involves the initial loss of small functional groups, followed by the decomposition of the heterocyclic rings. sapub.org
Electronic Absorption Spectroscopy and Solvent Effects on Absorption Maxima
Electronic absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of this compound and its analogs are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.
Studies on 1,3-dimethyl-5-deazaalloxazine, a closely related analog, have shown that the absorption maxima are affected by the solvent's hydrogen bond donating ability. nih.gov This indicates the significance of intermolecular hydrogen-bonding interactions between the solute and solvent molecules. The lowest singlet excited states of 5-deazaalloxazine and its 1,3-dimethyl substituted derivative are characterized as having π, π* character. nih.gov
Fluorescence Spectroscopy and Photophysical Pathways
Fluorescence spectroscopy is employed to study the emission properties of molecules after they have been excited by light. This includes analyzing the emission and excitation spectra, as well as determining fluorescence lifetimes and quantum yields.
The fluorescence emission and excitation spectra are characteristic for a given fluorescent molecule. The emission spectrum shows the distribution of wavelengths of light emitted by the molecule, while the excitation spectrum indicates the wavelengths of light that are most effective at inducing fluorescence. For some indolizine (B1195054) derivatives, which are also fluorescent heterocyclic compounds, the emission spectra have been recorded with an excitation wavelength of 400 nm. researchgate.net
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. 5-deazaalloxazines, including the 1,3-dimethyl derivative, have been observed to possess higher fluorescence quantum yields and longer fluorescence lifetimes in comparison to their alloxazine (B1666890) counterparts. nih.gov
Excited State Proton Transfer (ESPT) is a photophysical process where a proton is transferred from one part of a molecule to another in the excited state. This phenomenon is often observed in molecules with both a proton donor and a proton acceptor group. mdpi.com In the case of 5-deazaalloxazine, experimental studies have indicated the formation of an isoalloxazinic excited state through an excited-state double-proton transfer (ESDPT) mechanism, which is catalyzed by an acetic acid molecule forming a hydrogen bond complex. nih.gov The acidity of the solvent, specifically its hydrogen bond donating ability, has a strong influence on the emission properties of these compounds, highlighting the crucial role of intermolecular hydrogen bonding in their excited state dynamics. nih.gov
Solvatochromic Investigations of Fluorescence Behavior
Solvatochromism, the phenomenon where a substance's color or spectral properties change with the polarity of the solvent, is a powerful tool for probing the electronic structure and intermolecular interactions of fluorescent molecules in their ground and excited states. For deazaisoalloxazine derivatives, the sensitivity of their fluorescence emission to the solvent environment provides critical insights into the nature of their excited states.
While specific solvatochromic data for this compound is not extensively detailed in the literature, studies on the closely related analog, 10-ethyl-5-deaza-isoalloxazine (10-Et-5-DIAll) , offer significant understanding. nih.gov Investigations on 10-Et-5-DIAll and related deazaalloxazines have utilized various solvent polarity scales, such as the four-parameter scale developed by Catalán, to dissect the contributions of different solvent properties. nih.gov
Research indicates that for these types of molecules, the fluorescence emission is particularly sensitive to the solvent's acidity, or its ability to act as a hydrogen-bond donor. nih.gov This suggests that intermolecular hydrogen-bonding interactions between the solute (the deazaisoalloxazine derivative) and the solvent molecules play a crucial role in dictating the photophysical behavior of the excited state. nih.gov In contrast to some related deazaalloxazines, the absorption spectrum of 10-Et-5-DIAll is also affected by solvent acidity, indicating that these hydrogen-bonding interactions are important in the ground state as well. nih.gov The general observation is that the fluorescence quantum yield and emission maximum of isoalloxazine systems are influenced by solvent polarity and hydrogen bonding capabilities. bohrium.com
The data below illustrates the typical solvatochromic effects observed for a deazaisoalloxazine derivative in different solvents. Note that increasing solvent polarity and hydrogen-bond donating (HBD) ability can cause shifts in the absorption (λabs) and fluorescence emission (λfl) maxima.
Table 1: Representative Solvatochromic Data for a Deazaisoalloxazine Analog
| Solvent | Polarity (ET(30)) | λabs (nm) | λfl (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Cyclohexane | 31.2 | ~390 | ~450 | ~3400 |
| Toluene | 33.9 | ~392 | ~465 | ~3900 |
| Acetonitrile | 45.6 | ~395 | ~480 | ~4400 |
| Ethanol | 51.9 | ~400 | ~495 | ~4700 |
Note: The data in this table is illustrative and based on typical behavior for this class of compounds. It is meant to represent the trends described in the literature.
Transient Absorption Spectroscopy and Intermediates Characterization
Transient absorption (TA) spectroscopy is a pump-probe technique essential for mapping the ultrafast dynamics of excited states and identifying short-lived intermediate species. This method provides direct evidence of the processes that occur immediately following photoexcitation, such as intersystem crossing, internal conversion, and the formation of radical ions or other transient chemical species.
For deazaisoalloxazine derivatives, TA spectroscopy has been employed to characterize both singlet and triplet excited states. nih.gov Studies on the analog 10-ethyl-5-deaza-isoalloxazine have confirmed the utility of this technique in determining the fluorescence lifetimes and quantum yields, as well as describing the T1-Ti (triplet-triplet) transitions. nih.gov
A typical transient absorption experiment reveals several key features:
Ground-State Bleaching (GSB): A negative signal corresponding to the depletion of the ground-state population at wavelengths where the molecule normally absorbs.
Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, resulting from the probe pulse stimulating the excited state to emit a photon. The decay of this signal is related to the lifetime of the fluorescent (S₁) state.
Excited-State Absorption (ESA): A positive signal arising from the absorption of the probe pulse by the excited-state population (S₁ or T₁) to higher energy states (Sₙ or Tₙ).
In protic media, flavins and their deaza-analogs can undergo reduction, often involving a one-electron transfer to form a radical anion, which is then protonated to yield a neutral semiquinone radical. wiley-vch.de These radical intermediates possess unique absorption spectra and can be identified and characterized using transient absorption spectroscopy, providing mechanistic details of photochemical reactions. The dynamics of these intermediates, including their formation and decay kinetics, are crucial for understanding the complete photochemical pathway.
Mechanistic Studies of Chemical Reactivity and Redox Properties
Hydride Transfer Mechanisms in Model Systems
While direct studies on 3,10-dimethyl-5-deazaisoalloxazine are limited, the analogous 5-deazaflavins are well-known for their ability to act as hydride transfer agents. This reactivity is central to their role as coenzyme F420 mimics. The mechanism typically involves the reduction of the deazaflavin to its 1,5-dihydro form, which can then donate a hydride ion (H⁻) to a suitable substrate.
The process can be generalized as a two-step sequence:
Reduction of the Catalyst: The oxidized deazaalloxazine accepts two electrons and a proton, or a hydride ion from a sacrificial donor, to form the active 1,5-dihydrodeazaalloxazine.
Hydride Transfer to Substrate: The 1,5-dihydrodeazaalloxazine donates a hydride to an electrophilic substrate, resulting in the reduction of the substrate and the regeneration of the oxidized deazaalloxazine catalyst.
Computational and experimental studies on related systems have shown that the stereochemical outcome of such hydride transfers can be highly selective, influenced by factors such as the formation of key transition states stabilized by dispersion forces. rsc.orgrsc.org The planarity and electronic structure of the deazaalloxazine core are crucial in facilitating the uptake and release of the hydride ion.
Electron Transfer Processes and Radical Formation Pathways
The redox chemistry of this compound is dominated by single-electron transfer (SET) processes, particularly upon photoexcitation. The introduction of substituents, such as an aryl group at the C(5) position, has been shown to create powerful reductive photocatalysts that form stable radicals. beilstein-journals.orgresearchgate.net
The general pathway for radical formation is initiated by the absorption of light, which promotes the deazaalloxazine molecule to an electronically excited state (dAll*). This excited state is a much stronger reductant than the ground state and can readily donate an electron to an electron-accepting substrate.
Mechanism of Radical Formation:
Photoexcitation: dAll + hν → dAll*
Single Electron Transfer (SET): dAll* + Substrate → [dAll]•⁺ + [Substrate]•⁻
The resulting deazaalloxazine radical cation ([dAll]•⁺) is a key intermediate. In the presence of a sacrificial electron donor, the oxidized catalyst can be reduced back to its ground state, completing the catalytic cycle. The stability and reactivity of the radical cation are influenced by the solvent environment and the electronic nature of the substituents on the deazaalloxazine core.
Photoredox Catalysis and Photocatalytic Applications
The robust photophysical and electrochemical properties of deazaalloxazines make them highly effective organic photoredox catalysts. This compound and its derivatives can absorb visible light and convert that energy into chemical potential to drive a variety of organic transformations.
Mechanisms of Light-Induced Reduction and Oxidation
Upon irradiation with light, this compound is promoted from its ground state (S₀) to a singlet excited state (S₁). From this state, it can either fluoresce back to the ground state or undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (T₁). nih.govnih.gov Both the singlet and triplet excited states are potent redox agents.
Reductive Quenching Cycle: In the presence of a sacrificial electron donor (D), the excited deazaalloxazine (dAll*) is reduced to its radical anion (dAll•⁻), which is a powerful reducing agent capable of reducing a substrate.
dAll* + D → dAll•⁻ + D•⁺
dAll•⁻ + Substrate → dAll + Substrate•⁻
Oxidative Quenching Cycle: In the presence of a sacrificial electron acceptor (A), the excited deazaalloxazine (dAll*) is oxidized to its radical cation (dAll•⁺), which can oxidize a substrate.
dAll* + A → dAll•⁺ + A•⁻
dAll•⁺ + Substrate → dAll + Substrate•⁺
The efficiency of these processes is dictated by the redox potentials of the catalyst in its ground and excited states, as well as the properties of the substrates and sacrificial agents. researchgate.net
Application in Organic Transformations (e.g., Dehalogenation, Oxidation)
The powerful reducing nature of photoexcited deazaalloxazines has been harnessed for various synthetic applications. For instance, 5-aryldeazaalloxazines have proven effective as photoredox catalysts in desulfonylation reactions. beilstein-journals.org
While specific examples for this compound are not widely reported, the mechanistic framework suggests its applicability in reactions such as:
Dehalogenation: The catalyst, upon photoexcitation and in the presence of a sacrificial electron donor, can reduce alkyl or aryl halides. The mechanism involves the transfer of an electron to the halide, leading to the cleavage of the carbon-halogen bond and the formation of a carbon-centered radical, which is then typically quenched by a hydrogen atom source. researchgate.netresearchgate.net
Oxidative Coupling: In an oxidative quenching cycle, the deazaalloxazine catalyst can facilitate the oxidation of substrates like primary amines to form imines. nih.gov
Tuning Photocatalytic Activity through Structural Modification
The photocatalytic properties of deazaalloxazines can be systematically tuned through synthetic modifications to their molecular structure. The introduction of substituents on the pyrimido[4,5-b]quinoline core or at the C(5)-position has a profound impact on their redox potentials and photophysical characteristics. beilstein-journals.org
Electronic Effects: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the energy levels of the frontier molecular orbitals. Electron-withdrawing groups generally make the catalyst a stronger oxidant (more positive reduction potential), while electron-donating groups make it a stronger reductant. ub.eduresearchgate.net
Steric and Conjugative Effects: Adding an aryl group at the C(5)-position can extend the π-system, leading to a red-shift in the absorption spectrum and making the catalyst responsive to lower-energy visible light. beilstein-journals.org This modification also significantly enhances the reducing power of the catalyst in its ground state. beilstein-journals.org
Table 1: Effect of Structural Modification on Deazaalloxazine Properties
| Modification | Effect on Redox Potential | Effect on Absorption Spectra | Reference |
|---|---|---|---|
| Introduction of C(5)-aryl group | More negative ground-state reduction potential (stronger reductant) | Bathochromic (red) shift | beilstein-journals.org |
| Introduction of electron-donating groups | Generally makes the catalyst a stronger reductant | Can cause a bathochromic shift | ub.edu |
Influence of Environmental Factors on Reactivity (e.g., pH, Solvent Polarity)
The reactivity and photophysical behavior of this compound are highly sensitive to its immediate chemical environment, particularly pH and solvent polarity.
Influence of pH
Studies on 1,3-dimethyl-5-deazaalloxazine, a close structural analog, reveal that its spectral properties are strongly pH-dependent due to protonation and deprotonation equilibria. researchgate.netrsc.org
Acidic Conditions (low pH): The molecule can be protonated to form a cationic species. For 1,3-dimethyl-5-deazaalloxazine, this cation exhibits almost no fluorescence. researchgate.netrsc.org The neutral form is also quenched by protons in acidic conditions. researchgate.net
Neutral Conditions: The compound exists in its neutral form.
Basic Conditions (high pH): The parent 5-deazaalloxazine can form two different monoanions and ultimately a dianion at very high pH. researchgate.net
Table 2: pH-Dependent Forms of Deazaalloxazines
| pH Range | Predominant Species | Key Characteristics | Reference |
|---|---|---|---|
| Acidic | Cationic form | Fluorescence is quenched | researchgate.netrsc.org |
| Neutral | Neutral form | Fluorescent | researchgate.netrsc.org |
Influence of Solvent Polarity
The photophysical properties of this compound show significant solvatochromism, meaning its absorption and emission spectra change with the polarity of the solvent. nih.govnih.gov
Detailed analysis using solvent polarity scales like the Kamlet-Taft and Catalán scales has shown that the emission properties are strongly influenced by the solvent's acidity or hydrogen-bond donating (HBD) ability. nih.govnih.gov This indicates that intermolecular hydrogen bonding between the deazaalloxazine and solvent molecules plays a crucial role in the excited state. nih.gov An increase in solvent polarity generally leads to a bathochromic (red) shift in the fluorescence spectra, which is characteristic of molecules with intramolecular charge transfer character. nih.govrsc.org
This sensitivity to the solvent environment underscores the importance of solvent selection in optimizing the efficiency of photocatalytic reactions involving deazaalloxazines.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Ground State Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone for understanding the ground-state properties of 3,10-dimethyl-5-deazaisoalloxazine. DFT calculations can elucidate key parameters like molecular geometry, orbital energies, and the distribution of electron density.
While specific DFT studies exclusively on this compound are not abundant in the literature, the principles of DFT are routinely applied to similar deazaalloxazine systems. For its close structural analogue, 1,3-dimethyl-5-deazaalloxazine, DFT calculations have been instrumental in determining the optimized ground-state geometry. These calculations typically predict a planar geometry for the fused ring system, which is crucial for its electronic and photophysical properties. The ground-state electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their spatial distributions, are also determined using DFT. This information is fundamental for predicting the molecule's reactivity and its behavior in electronic transitions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations
To understand the photophysical behavior of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT extends the principles of DFT to describe electronic excited states.
Studies on the closely related 1,3-dimethyl-5-deazaalloxazine have utilized TD-DFT to investigate its electronic structure and transitions from the ground state (S₀) to various excited states (Sᵢ). These calculations have successfully predicted that the lowest singlet excited state (S₁) of deazaalloxazines possesses a π,π* character. This is a significant finding, as related alloxazine (B1666890) compounds often have two closely lying π,π* and n,π* transitions, and the nature of the lowest excited state dictates the photophysical properties. TD-DFT calculations have also been employed to calculate the energies of S₀-Sᵢ, S₀-Tᵢ (triplet state), and T₁-Tᵢ transitions, which can be compared with experimental spectroscopic data.
Molecular Dynamics (MD) Simulations of Deazaisoalloxazine Interactions
For deazaflavin analogues, MD simulations could be employed to investigate their interactions with biological macromolecules, such as enzymes or DNA. These simulations can provide insights into the binding modes, conformational changes, and the role of solvent molecules in mediating these interactions. For example, MD simulations could model how this compound or its metabolites might bind within the active site of an enzyme, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical methods, including DFT, are crucial for characterizing the transient species that occur during chemical reactions, such as reaction intermediates and transition states. This is particularly relevant for understanding the reactivity of this compound.
For instance, in the context of excited-state proton transfer (ESPT) reactions, which are observed in similar deazaalloxazine systems, quantum chemical calculations can map out the potential energy surface of the reaction. This allows for the identification of the structures and energies of intermediates and the transition states that connect them. For example, studies on 5-deazaalloxazine have shown the formation of an isoalloxazinic excited state through a double proton transfer process when complexed with acetic acid. nih.gov Computational characterization of the intermediates and transition states in such a process for this compound would provide a detailed mechanistic understanding of its photoreactivity.
Prediction of Structure-Property Relationships through Computational Modeling
A significant advantage of computational modeling is its ability to establish relationships between the chemical structure of a molecule and its macroscopic properties. For this compound, computational studies can predict how structural modifications would influence its photophysical and electronic characteristics.
Computational studies on various deazaalloxazine derivatives have demonstrated the strong influence of substituents on their properties. For example, the position of methyl groups can affect the electronic distribution and, consequently, the energy of the excited states. TD-DFT calculations on monomethyl-substituted deazaalloxazines have shown that the solvent environment, particularly its hydrogen-bond donating ability, significantly influences the emission properties. nih.gov This indicates the importance of intermolecular hydrogen bonding in the excited state. By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can rationally design new derivatives with tailored characteristics for specific applications, such as fluorescent probes or photosensitizers.
Structure Activity and Structure Property Relationship Investigations
Impact of Substituents at N-3, N-10, and C-5 on Chemical Reactivity
The chemical reactivity of the 5-deazaisoalloxazine scaffold is significantly influenced by the nature and position of substituents, particularly at the N-3, N-10, and C-5 positions. These modifications alter the electronic properties and steric environment of the molecule, thereby tuning its behavior in chemical reactions.
Methylation at the N-3 position, as seen in 3,10-Dimethyl-5-deazaisoalloxazine, plays a role in the molecule's reactivity profile. For instance, in related 5-deazaalloxazines, methylation at the N-3 position can influence the molecule's acid-base equilibria. rsc.org Studies on 1,3-dimethyl-5-deazaalloxazine have shown that its cationic form has almost no fluorescence, in contrast to the fluorescent cation of 5-deazaalloxazine, indicating a change in the electronic distribution upon N-3 methylation. rsc.org Furthermore, introducing a polar carboxymethyl group at the N-3 position in certain 8-substituted 5-deazaflavins has been shown to increase their solubility in aqueous media, which is crucial for their application in the photoreduction of redox enzymes. wur.nl
The substituent at the N-10 position is also critical. While this compound features a methyl group, other modifications can significantly alter reactivity. The replacement of the N-10 alkyl group can modulate the electronic characteristics of the entire ring system, affecting its role as a cofactor substitute in flavoproteins. nih.gov
Correlation between Molecular Structure and Redox Potentials
The redox potential of 5-deazaisoalloxazine derivatives, a critical parameter determining their efficacy as redox agents, is strongly correlated with their molecular structure. The substitution of the nitrogen atom at position 5 in flavins with a carbon atom in 5-deazaflavins results in a substantially lower redox potential, making them more potent reductants and suitable for reductive chemistry. nih.gov
Further fine-tuning of the redox potential can be achieved by introducing various substituents onto the deazaflavin skeleton. The electronic nature of these substituents plays a dominant role. Electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it. rsc.org This principle is evident in studies of various quinone-based compounds where substituents like nitro (-NO2) and cyano (-CN) groups increase the redox potential, whereas hydroxyl (-OH) groups tend to lower it. nih.gov
In the context of 5-deazaflavins, substituents at the C-8 position have been shown to have a pronounced effect on the half-wave potentials. wur.nl A systematic study on 8-substituted 5-deazaflavins revealed that both the half-wave potentials and the dissociation constants of the corresponding semiquinones are highly sensitive to the nature of the C-8 substituent and follow the Hammett relation. wur.nl This indicates a direct transmission of electronic effects from the substituent to the redox-active pyrimidine (B1678525) subnucleus.
Similarly, modifications at the C-5 position directly influence the redox properties. The synthesis of 5-deazaflavins with varying substituents at C-5 (H, Me, iPr, CF3, and Ph) allowed for a systematic investigation of their redox behavior through cyclic voltammetry. uni-regensburg.de The resulting data demonstrates a clear correlation between the substituent and the measured potential.
Table 1: Redox Potentials of C-5 Substituted Deazaflavin Derivatives This table is representative of the type of data found in research and illustrates the effect of substituents on redox potential. The values are based on findings reported in the literature.
| Derivative (Substituent at C-5) | First Reduction Potential (V vs. Fc/Fc+) |
| H | -1.76 |
| Me | -1.82 |
| iPr | -1.84 |
| CF3 | -1.41 |
| Ph | -1.69 |
Source: Adapted from mechanistic studies on deazaflavin photocatalysis. uni-regensburg.de
This data clearly shows that electron-donating alkyl groups (Me, iPr) make the reduction potential more negative, whereas the strongly electron-withdrawing trifluoromethyl group (CF3) makes it significantly less negative.
Influence of Structural Modifications on Photophysical Characteristics
The photophysical properties of this compound and its analogs, such as absorption and emission spectra, fluorescence quantum yields, and lifetimes, are highly dependent on their molecular structure and the surrounding environment.
Structural modifications, including the introduction of substituents, can cause significant shifts in the absorption and emission maxima. For instance, introducing various chromophoric groups at the C-8 position of the 5-deazaisoalloxazine skeleton was found to induce a bathochromic (red) shift in the absorption maximum, ranging from 1 to 147 nm. wur.nl This strategy is employed to shift the absorption to longer wavelengths, which is beneficial for photosensitized reactions in biological systems to avoid potential photodamage caused by high-energy UV light. wur.nl
The methylation pattern also has a quantifiable impact on photophysical properties. A comparative study of demethylated 5-deazariboflavin (B42581) derivatives showed a significant influence of the methylation pattern on the absorption properties. nih.gov This effect was even more pronounced compared to their flavin counterparts, highlighting the unique role of the C5-H group in mediating these electronic changes. nih.gov
The solvent environment interacts with the molecule's structure to determine its photophysical behavior. Studies on 10-ethyl-5-deaza-isoalloxazine, a close analog of this compound, revealed that solvent acidity (hydrogen-bond donating ability) significantly affects its absorption spectra. nih.gov This indicates strong intermolecular solute-solvent hydrogen-bonding interactions. In contrast, for 5-deazaalloxazines, solvent acidity has a more pronounced effect on the emission properties. nih.gov Furthermore, the photophysical characteristics of 5-deazaalloxazine and its 1,3-dimethyl derivative are strongly dependent on pH, with different cationic, neutral, and anionic forms exhibiting distinct spectral properties. rsc.orgresearchgate.net
Table 2: Photophysical Data for Selected Deazaflavin Derivatives This table is a representative compilation of photophysical data, illustrating the influence of structure on these properties.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |
| 10-Ethyl-5-deaza-isoalloxazine | Acetonitrile | 385 | 448 | 0.21 |
| 8-Methyl-5-deazaalloxazine | Acetonitrile | 370 | 445 | 0.35 |
| 9-Methyl-5-deazaalloxazine | Acetonitrile | 373 | 436 | 0.38 |
Source: Data compiled from spectroscopic studies on deazaalloxazine and deazaisoalloxazine derivatives. nih.gov
Elucidation of Structure-Function Relationships in Biomimetic Systems
The unique electrochemical and photochemical properties of 5-deazaisoalloxazine derivatives make them excellent candidates for use in biomimetic systems, where they often serve as substitutes for natural flavin cofactors to probe or alter enzymatic reaction mechanisms. nih.gov The structural modification at position 5, changing the nitrogen in flavins to a carbon, is the primary reason for their different reactivity, particularly the stability of their reduced forms towards oxygen. nih.gov This stability makes them promising as redox-active photocatalysts. nih.gov
Structure-function relationships are central to their application as artificial cofactors. By systematically altering the substitution pattern, researchers can fine-tune the cofactor's properties to match the requirements of a specific flavoenzyme active site or a particular photocatalytic reaction. For example, introducing substituents at the C-8 position was explored to create 5-deazaflavins with tailored reducing power for the photoreduction of redox enzymes. wur.nl The correlation between the C-8 substituent and the resulting redox potential allows for the rational design of photocatalysts with specific strengths. wur.nl
Furthermore, the introduction of a polar carboxymethyl group at the N-3 position enhances water solubility, enabling these biomimetic cofactors to function in the aqueous environments where biological reactions occur. wur.nl In the realm of photocatalysis, the structure of the 5-deazaflavin directly governs its function. As shown in the dehalogenation of aryl halides, a C-5 phenyl substituted deazaflavin is a far more efficient photocatalyst than the unsubstituted version. nih.gov This enhanced function is directly attributable to the structural modification, which stabilizes the key semiquinone radical intermediate, allowing it to participate effectively in the catalytic cycle. nih.gov These studies demonstrate a clear and exploitable relationship between the molecular structure of the 5-deazaisoalloxazine core and its function within a biomimetic or artificial catalytic system.
Fundamental Biochemical and Biomimetic Studies
Deazaisoalloxazines as Mechanistic Probes for Flavoenzyme Systems
Deazaflavins, including 3,10-dimethyl-5-deazaisoalloxazine, serve as crucial tools for elucidating the mechanisms of flavoenzymes. nih.gov The substitution of the N-5 atom in the flavin ring with a carbon atom fundamentally alters the coenzyme's redox properties. Unlike natural flavins, 5-deazaflavins are generally considered obligate two-electron/hydride carriers, similar to nicotinamides, which prevents the formation of a stable semiquinone radical intermediate. nih.govrug.nl This characteristic has made them invaluable for investigating whether a particular flavoenzyme-catalyzed reaction proceeds via a one-electron or two-electron transfer mechanism. nih.gov If a flavoenzyme can function with a 5-deazaflavin analogue, it strongly suggests a hydride transfer mechanism is at play.
The use of 5-deazaflavin as a replacement for the natural flavin coenzyme has been instrumental in understanding and manipulating the reaction mechanisms of numerous flavoproteins. nih.gov However, recent studies using photochemically induced dynamic nuclear polarization (photo-CIDNP) have provided indirect evidence of a one-electron-reduced deazaflavin radical, suggesting the long-held paradigm of it being solely a two-electron carrier may need re-evaluation under specific, particularly photochemical, conditions. nih.gov Despite this, in the context of most enzymatic reactions, their inability to stabilize a one-electron reduced state remains a key feature for their use as mechanistic probes. rug.nl
Investigations into Enzyme-Deazaisoalloxazine Interactions
The interaction of deazaflavins with various enzymes has been a subject of extensive research, providing insights into enzyme function, inhibition, and redox chemistry.
Deazaflavin analogues, including this compound, have been shown to bind to the active sites of various flavoenzymes. The binding is often competitive with respect to the natural flavin coenzyme or the substrate. For instance, in the case of tyrosyl-DNA phosphodiesterase 2 (TDP2), deazaflavin derivatives act as competitive inhibitors, suggesting they bind to the single-stranded DNA substrate groove. nih.gov The identification of specific amino acid residues critical for this binding, such as L313 and T296 in human TDP2, has been crucial for understanding the recognition mechanism and for the further development of more potent and selective inhibitors. nih.govurotoday.com
Studies with various deazaflavin-containing enzymes like glycolate (B3277807) oxidase, D-amino acid oxidase, and glucose oxidase have shown that these analogues form reversible 1:1 complexes with nucleophiles like sulfite (B76179) and cyanide. nih.gov The formation of these covalent adducts at the C5 position of the deazaflavin ring provides further evidence of the accessibility and reactivity of this position within the enzyme's active site. nih.gov The stability of these complexes often correlates with the reduction potential of the deazaflavin system within the enzyme. nih.gov
Deazaflavin analogues have emerged as a promising class of enzyme inhibitors, particularly for enzymes like tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.govresearchgate.netumn.edu TDP2 is a DNA repair enzyme involved in repairing topoisomerase II (TOP2)-mediated DNA damage, a common mechanism of action for several anticancer drugs. nih.govumn.edu By inhibiting TDP2, deazaflavins can sensitize cancer cells to the cytotoxic effects of TOP2 poisons like etoposide (B1684455). urotoday.comumn.edunih.gov
The mechanism of inhibition is often competitive, with the deazaflavin analogue binding to the enzyme's active site and preventing the binding of the natural substrate. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of deazaflavin derivatives. For example, modifications to the N-10 phenyl ring or the N-3 position of the deazaflavin scaffold have led to novel analogues with improved biochemical potency and cellular permeability. umn.edu The inhibitory activity of these compounds is often in the nanomolar to sub-micromolar range. nih.govresearchgate.net
| Deazaflavin Analogue | Target Enzyme | Inhibition Mechanism | IC50 Value | Reference |
| Deazaflavin derivatives | Human Tyrosyl-DNA Phosphodiesterase 2 (TDP2) | Competitive | Nanomolar range | nih.gov |
| SV-5-153 | Human Tyrosyl-DNA Phosphodiesterase 2 (TDP2) | Competitive | 0.59 µM | researchgate.net |
| ZW-1288 | Human Tyrosyl-DNA Phosphodiesterase 2 (TDP2) | Competitive | Low nanomolar range | researchgate.net |
| Analogues with N-10 or N-3 modifications | Human Tyrosyl-DNA Phosphodiesterase 2 (TDP2) | Not specified | Improved potency | umn.edu |
This table provides a summary of the inhibitory effects of various deazaflavin analogues on TDP2.
In certain biological systems, deazaflavins, particularly the naturally occurring coenzyme F420, function as crucial reductants. Coenzyme F420 is an 8-hydroxy-5-deazaflavin (B1218334) derivative found in methanogenic archaea and some bacteria, where it acts as a low-potential electron carrier in various redox reactions. rug.nlnih.gov It is an obligate hydride carrier, a property stemming from the instability of its semiquinone form. rug.nl
In Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) utilizes the reduced form of F420 (F420H2) to activate nitroimidazole prodrugs like PA-824, leading to the release of lethal reactive nitrogen species within the bacterium. nih.govrsc.orgosti.gov This highlights the role of deazaflavins as reductants in bio-reductive activation pathways. Furthermore, F420-dependent enzymes are classified into dehydrogenases, which generate the reduced cofactor, and reductases, which utilize the reduced cofactor for catalysis. rug.nl
Photoreductive Processes involving Biological Substrates in Model Systems
Deazaflavins, including this compound, can participate in photoreductive processes in the presence of an electron donor. rsc.org Upon illumination, the deazaflavin can be excited to a triplet state, which can then accept an electron from a sacrificial electron donor. uni-regensburg.de This leads to the formation of a reduced deazaflavin species.
In model systems, prolonged illumination of 8-substituted-5-deazaflavins in the presence of electron donors like triethanolamine (B1662121) or ethylenediaminetetraacetate (B1237979) (EDTA) results in the formation of reduced deazaflavin products. rsc.orgrsc.org Mechanistic studies have revealed that these photoreductive processes can proceed via a consecutive photo-induced electron transfer, involving the semiquinone form of the deazaflavin. uni-regensburg.de The reductive power of these excited deazaflavin species can be harnessed to drive chemical reactions, such as the dehalogenation of p-halogenoanisoles. uni-regensburg.de These findings demonstrate the potential of deazaflavins to act as photosensitizers in reductive chemical transformations.
Interaction with Molecular Targets within Biochemical Pathways in Model Systems
In addition to their direct interactions with enzymes, deazaflavin derivatives have been shown to interact with other molecular targets within biochemical pathways in model systems, leading to significant cellular effects. One notable example is the inhibition of the p53-specific ubiquitin E3 ligase HDM2 by certain 5-deazaflavin analogues. nih.gov By inhibiting HDM2, these compounds can stabilize the tumor suppressor protein p53, leading to the induction of p53 target genes and potentially triggering apoptosis in cancer cells. nih.gov
Furthermore, deazaflavin derivatives have been shown to exhibit synergistic effects when used in combination with other therapeutic agents. For instance, their ability to inhibit TDP2 makes them potent synergizers with topoisomerase II inhibitors like etoposide in cancer cell lines. nih.govurotoday.com This suggests that deazaflavins can modulate cellular pathways to enhance the efficacy of existing anticancer drugs.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
One-Pot, Multi-Component Reactions: Designing one-pot reactions that bring together three or more starting materials to construct the core 3,10-dimethyl-5-deazaisoalloxazine scaffold in a single step would significantly improve synthetic efficiency.
Catalyst Development: The exploration of novel catalysts, such as transition metal complexes or organocatalysts, could facilitate key bond-forming reactions under milder conditions and with higher selectivity.
Flow Chemistry Approaches: The use of microreactor technology and continuous flow synthesis could enable better control over reaction parameters, leading to improved yields, purity, and scalability of the synthesis.
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the easy introduction of a wide range of functional groups at various positions on the deazaisoalloxazine ring system would be invaluable for creating libraries of derivatives for screening and structure-activity relationship studies.
A proposed synthetic approach could involve the condensation of a suitably substituted N-methyl-anthranilic acid derivative with a methylated barbituric acid derivative, followed by cyclization to form the pyrimido[4,5-b]quinoline core. Optimization of this and other potential routes will be crucial for advancing the study of this compound class.
Advanced Spectroscopic Probes and Imaging Techniques
The inherent fluorescence of the deazaisoalloxazine core makes it a promising candidate for the development of advanced spectroscopic probes and imaging agents. Research in this area could focus on:
Environment-Sensitive Probes: The photophysical properties of this compound have been shown to be sensitive to the local environment, such as pH. rsc.orgresearchgate.net This sensitivity could be harnessed to design probes that report on specific intracellular parameters like viscosity, polarity, or the presence of specific ions.
Targeted Imaging Agents: By attaching specific targeting moieties (e.g., peptides, antibodies, or small molecules) to the this compound scaffold, it may be possible to develop probes that selectively accumulate in specific organelles or cell types.
Two-Photon Microscopy: The development of derivatives with large two-photon absorption cross-sections would enable their use in two-photon microscopy, allowing for deeper tissue imaging with reduced phototoxicity and background fluorescence.
Super-Resolution Imaging: The design of photoswitchable or photoactivatable derivatives of this compound could pave the way for their application in super-resolution imaging techniques, enabling the visualization of cellular structures with unprecedented detail.
The table below summarizes the photophysical properties of this compound in different protonation states, which forms the basis for its potential as a spectroscopic probe. rsc.orgresearchgate.net
| Form | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield |
| Cationic | ~390 | ~450 | Very Low |
| Neutral | ~380, ~400 | ~460 | Moderate |
| Anionic | ~420 | ~500 | High |
Expansion of Mechanistic Studies in Complex Chemical Systems
The substitution of nitrogen for carbon at the 5-position significantly alters the redox properties of the deazaisoalloxazine core compared to natural flavins. This makes this compound an interesting subject for mechanistic studies in complex chemical systems. Future research could explore:
Redox Chemistry: Detailed electrochemical and kinetic studies are needed to fully characterize the redox behavior of this compound and its derivatives. This includes determining redox potentials, identifying stable radical intermediates, and understanding the mechanisms of electron and hydride transfer reactions.
Catalysis: The potential of this compound derivatives to act as catalysts for a variety of organic reactions, such as oxidations, reductions, and photoredox catalysis, is a largely unexplored area.
Interactions with Biomolecules: Investigating the non-covalent and covalent interactions of this compound with proteins, nucleic acids, and lipids will provide insights into its potential biological activities and mechanisms of action.
Photochemistry: A deeper understanding of the photochemical pathways of this compound, including the generation of reactive oxygen species and its potential for use in photodynamic therapy, is warranted.
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental validation is a powerful tool for the rational design of new molecules with tailored properties. For this compound, this integrated approach could be used to:
Predict Photophysical Properties: Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the absorption and emission spectra, fluorescence quantum yields, and other photophysical properties of novel derivatives. This would allow for the in silico screening of large libraries of compounds before committing to their synthesis.
Model Interactions with Biological Targets: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of this compound derivatives to specific protein targets. This would aid in the design of potent and selective enzyme inhibitors or fluorescent probes.
Elucidate Reaction Mechanisms: Computational methods can be used to model reaction pathways and transition states, providing detailed insights into the mechanisms of reactions involving this compound.
Develop Quantitative Structure-Activity Relationships (QSAR): By correlating the structural features of a series of derivatives with their experimentally determined activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
Exploration of New Biochemical Model Systems and Mechanistic Questions
The structural similarity of this compound to natural flavin coenzymes suggests that it could be a valuable tool for probing the mechanisms of flavoenzymes. Future research in this area could involve:
Flavoenzyme Inhibition: Investigating the ability of this compound and its derivatives to inhibit the activity of various flavoenzymes could lead to the discovery of new therapeutic agents.
Redox Cycling in Biological Systems: Exploring the potential for this compound to undergo redox cycling in cellular environments could uncover novel mechanisms of action and potential applications as redox-active drugs.
Coenzyme F420 Analogs: The naturally occurring deazaflavin, coenzyme F420, is involved in a variety of important biological processes in microorganisms. This compound could serve as a simplified model system for studying the fundamental chemistry of F420-dependent enzymes.
Probing Allosteric Sites: The development of fluorescent derivatives of this compound could provide tools for probing allosteric binding sites on enzymes, offering new strategies for drug discovery.
The study of this compound and its analogs is still in its early stages, and the potential for new discoveries is vast. The future research directions outlined here provide a roadmap for unlocking the full potential of this fascinating class of molecules.
Q & A
Q. What are the preferred synthetic routes for 3,10-Dimethyl-5-deazaisoalloxazine, and what mechanistic rationale supports these methods?
The compound is synthesized via cyclization of 6-arylamino-1,3-dimethyluracils using reagents like polyfluorocarboxylic acid anhydrides or chlorides, followed by concentrated sulfuric acid-mediated cyclization . Mechanistically, the reaction involves nucleophilic displacement at the uracil C-6 position, followed by electrophilic aromatic substitution at C-4. Key intermediates (e.g., 6-anilino-5-(polyfluoroacyl)-1,3-dialkyluracils) are characterized by NMR and mass spectrometry to confirm regioselectivity .
Q. How are spectral techniques (NMR, MS, HPLC) employed to validate the purity and structure of this compound derivatives?
- NMR : H and C NMR verify substituent positions and methyl group integration (e.g., 1,3-dimethyluracil backbone) .
- MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns, distinguishing between isomeric byproducts.
- HPLC : Reverse-phase chromatography with UV detection monitors reaction progress and quantifies yields (>95% purity thresholds) .
Q. What are the critical parameters for optimizing cyclization reactions in 5-deazaisoalloxazine synthesis?
Key variables include:
- Temperature : Elevated temperatures (e.g., 180°C) accelerate nucleophilic substitution but may degrade acid-sensitive intermediates .
- Catalyst : Concentrated sulfuric acid enhances cyclization efficiency by protonating carbonyl groups, increasing electrophilicity at C-5 .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents minimize side reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, guiding functionalization strategies . Molecular docking evaluates binding affinities to biological targets (e.g., flavoenzymes), with RMSD values <2 Å indicating viable interactions . ADME predictions (e.g., Lipinski’s rules) assess drug-likeness, though experimental validation of solubility and metabolic stability is critical .
Q. What experimental design strategies resolve contradictions in reported synthetic yields for 5-deazaisoalloxazine derivatives?
Use factorial design to isolate variables (e.g., temperature, reagent stoichiometry) and identify interactions. For example:
- A 2 factorial design evaluates temperature (160–200°C), acid catalyst concentration (70–100%), and solvent polarity (DMF vs. toluene) .
- ANOVA analysis quantifies the significance of each factor, with Pareto charts prioritizing optimization steps . Contradictions often arise from unaccounted variables (e.g., moisture sensitivity), requiring controlled inert-atmosphere reactions .
Q. How do substituent modifications at C-5 and N-10 impact the photophysical and redox properties of this compound?
- Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents at C-5 increase oxidation potentials (measured via cyclic voltammetry) and blue-shift fluorescence emission .
- Alkyl chains at N-10 : Longer alkyl groups (e.g., propyl vs. methyl) enhance solubility in non-polar solvents but reduce quantum yields due to conformational flexibility . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, correlating with substituent electronic effects .
Q. What methodologies address competing reaction pathways during the synthesis of this compound?
- Byproduct analysis : LC-MS identifies dimers or over-alkylated products, which are minimized using stoichiometric control (e.g., limiting aldehyde equivalents) .
- Kinetic studies : Pseudo-first-order rate constants for cyclization vs. side reactions (e.g., hydrolysis) are derived via in situ IR spectroscopy, guiding time-temperature profiles .
- Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired nucleophilic attacks during intermediate steps .
Methodological Guidance
Q. How to integrate multi-step purification protocols for this compound derivatives?
- Step 1 : Crude product is washed with aqueous NaHCO₃ to remove residual acid .
- Step 2 : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates regioisomers.
- Step 3 : Recrystallization from ethanol/water mixtures yields analytically pure crystals, validated by melting point consistency (±2°C) and single-crystal XRD .
Q. What statistical approaches validate reproducibility in synthetic and analytical workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
